molecular formula C20H17FN2O2S B2942821 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one CAS No. 946238-15-9

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2942821
CAS No.: 946238-15-9
M. Wt: 368.43
InChI Key: YGLRJDLFLKOTOE-UHFFFAOYSA-N
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Description

3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex structure integrating multiple aromatic systems, including a 2,4-dimethylphenyl group and a 3-fluorophenyl ring, linked through a pyrazinone core with a thioether bridge. This specific architecture suggests potential for diverse biological interactions, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Research into similar heterocyclic compounds, particularly those containing pyrazole and thiazole derivatives, has demonstrated significant antimicrobial and antioxidant activities in scientific studies . The presence of the fluorophenyl moiety is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. As a research chemical, it is intended for use in vitro applications such as high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-6-7-17(14(2)10-13)18(24)12-26-19-20(25)23(9-8-22-19)16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRJDLFLKOTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19FN2O2SC_{18}H_{19}FN_2O_2S, with a molecular weight of approximately 348.42 g/mol. The structure features a pyrazinone core substituted with a thioether moiety and aromatic groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic reactions. For instance, the thioether linkage is formed via a nucleophilic substitution reaction involving a thiol and an electrophilic carbonyl compound.

Antimicrobial Activity

Research indicates that derivatives similar to This compound exhibit significant antimicrobial properties. In studies evaluating various synthesized compounds, moderate to high antimicrobial activity was noted against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for effective compounds .

Antifungal Activity

The compound has also shown promising antifungal activity against species such as Candida albicans. In comparative studies, compounds with similar structures demonstrated MIC values as low as 62.5 µg/mL against C. albicans, indicating a potential therapeutic application in treating fungal infections .

Cytotoxicity

Assessments of cytotoxicity using various cell lines revealed that while some derivatives exhibited moderate toxicity, others maintained selectivity towards microbial cells over mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Interference with Fungal Ergosterol Biosynthesis : The antifungal activity is likely attributed to the disruption of ergosterol synthesis in fungal membranes.
  • Molecular Docking Studies : Computational studies suggest that these compounds may bind effectively to target enzymes such as dihydrofolate reductase and topoisomerase IV, which are critical for microbial survival and replication .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various analogs and tested their antimicrobial efficacy against multiple pathogens. The results indicated that modifications in the aromatic substituents significantly influenced activity levels.
    CompoundMIC (µg/mL)Activity Type
    Compound A32Bacterial
    Compound B62.5Fungal
    Compound C128Bacterial
  • Cytotoxicity Assessment : In vitro tests on human cell lines showed varying degrees of cytotoxicity across different derivatives, highlighting the importance of structural modifications in enhancing selectivity.

Comparison with Similar Compounds

Structural Analogs with Modified Aryl or Oxoethyl Substituents

The following compounds share the pyrazin-2(1H)-one scaffold but differ in substituents, enabling comparisons of molecular weight, solubility, and bioactivity:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Evidence
1-(3-fluoro-4-methylphenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one 3-fluoro-4-methylphenyl; 2-oxo-2-phenylethylthio C₁₉H₁₅FN₂O₂S 354.4
1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one 3-fluoro-4-methylphenyl; 2-(4-fluorophenyl)-2-oxoethylthio C₁₉H₁₄F₂N₂O₂S 372.4
1-(4-chlorophenyl)-3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one 4-chlorophenyl; 2-(2,5-dimethoxyphenyl)-2-oxoethylthio C₂₀H₁₇ClN₂O₄S 416.9
Key Observations:

Molecular Weight Trends: The addition of fluorine (e.g., 4-fluorophenyl in ) increases molecular weight compared to non-fluorinated analogs (e.g., ). Methoxy and chlorine substituents (e.g., ) further elevate molecular weight due to their higher atomic mass.

Methoxy Groups: Increase polarity and hydrogen-bonding capacity, which may affect solubility and binding affinity .

Thioether Linkage :

  • The thioether group in all analogs contributes to conformational flexibility and may modulate interactions with biological targets (e.g., enzymes or receptors) .

Comparison with Heterocyclic Derivatives

Pyrazolo-Pyrimidinones ( and )

Compounds such as 6-substituted phenyl-1-phenyl-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (synthesized via polyphosphoric acid cyclization ) feature fused heterocyclic systems. These structures exhibit:

  • Synthetic Challenges: Harsher reaction conditions (e.g., 140°C with polyphosphoric acid) are required compared to the milder thioether-forming steps in pyrazinone analogs .
Triazole-Containing Derivatives ()

Compounds like 1-(3-fluorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea demonstrate:

  • Antifungal Activity: The triazole moiety is a hallmark of antifungal agents (e.g., fluconazole derivatives), suggesting divergent biological applications compared to pyrazinones .
  • Hydrogen-Bonding Networks : Triazoles and thiadiazoles create extensive hydrogen-bonding interactions, which may enhance target binding but limit blood-brain barrier penetration .

Q & A

What are the optimized synthetic routes for 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one, and how can researchers address competing side reactions during nucleophilic substitution?

Basic Research Question
Methodological Answer:
The synthesis involves nucleophilic substitution between a pyrazinone core and a thioether-containing side chain. A key challenge is minimizing thiol oxidation and ensuring regioselectivity. Evidence from analogous compounds suggests:

  • Stepwise alkylation : React 3-fluorophenyl pyrazinone with 2-bromo-1-(2,4-dimethylphenyl)ethanone in the presence of thiourea under inert atmosphere (N₂) to suppress disulfide formation .
  • Catalytic optimization : Use 10 mol% KI in DMF at 80°C to enhance reaction efficiency (yield >75% in related pyrazinone syntheses) .

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